Dihexadecyl hydrogen phosphate
Overview
Description
Dihexadecyl phosphate, also known as dicetyl phosphate, is a synthetic phospholipid with the molecular formula C32H67O4P and a molecular weight of 546.85 g/mol . It is a negatively charged lipid commonly used in the formation of model membranes and various types of artificial membranes, including liposomes and niosomes . This compound is also utilized as an emulsifying agent in cosmetics .
Mechanism of Action
Target of Action
Dihexadecyl hydrogen phosphate, also known as Dicetyl phosphate, is a synthetic phospholipid . It primarily targets the formation of artificial membranes, such as liposomes, micelles, and other types of artificial membranes, including niosomes for drug delivery . It imparts a negative charge to neutral liposomes .
Mode of Action
The compound interacts with its targets by integrating into the lipid bilayer of these artificial membranes . This integration allows it to influence the charge and stability of the membranes, which can affect the delivery of drugs or other substances contained within these structures .
Biochemical Pathways
Given its role in the formation of artificial membranes, it likely influences the pathways related to membrane transport and drug delivery .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a synthetic phospholipid, it is likely to be metabolized and excreted by the body’s usual mechanisms for handling lipids. Its impact on bioavailability would largely depend on the specific context of its use, such as the type of drug being delivered and the method of administration .
Result of Action
The primary result of this compound’s action is the formation of stable, negatively-charged artificial membranes . These membranes can be used to encapsulate drugs or other substances, enhancing their stability and potentially improving their delivery to target cells or tissues .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other lipids can affect the stability and properties of the artificial membranes it forms . Additionally, factors such as pH and temperature could potentially influence its effectiveness .
Biochemical Analysis
Biochemical Properties
Dihexadecyl hydrogen phosphate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is commonly used to stabilize and enhance the texture of emulsions in cosmetic products . In biochemical research, this compound interacts with enzymes such as phospholipases, which hydrolyze phospholipids, and proteins involved in membrane formation and stability. These interactions are primarily electrostatic, given the negative charge of this compound, which allows it to form stable complexes with positively charged biomolecules .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the formation of artificial membranes, which can mimic cellular membranes and provide insights into membrane dynamics and functions . By incorporating into cell membranes, this compound can alter membrane fluidity and permeability, impacting cell signaling and metabolic processes. Additionally, its presence in cosmetic formulations can enhance skin hydration and elasticity by forming a barrier on the skin’s surface .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and modulation of enzyme activity. It can inhibit or activate enzymes involved in lipid metabolism, such as phospholipases, by altering the local lipid environment . These interactions can lead to changes in gene expression and cellular responses, as the compound integrates into cellular membranes and influences membrane-associated signaling pathways . The negatively charged nature of this compound allows it to interact with positively charged regions of proteins and enzymes, modulating their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that it forms stable vesicles and micelles, which can persist for extended periods . Over time, the compound may undergo hydrolysis, leading to the release of hexadecanol and phosphoric acid . Long-term exposure to this compound in in vitro and in vivo studies has shown minimal adverse effects on cellular function, indicating its suitability for prolonged use in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to be well-tolerated, with minimal toxic or adverse effects . At higher doses, this compound can cause disruptions in lipid metabolism and membrane integrity, leading to potential toxic effects . Threshold effects have been observed, where the compound exhibits significant biological activity only above certain concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as phospholipases and lipid transfer proteins, influencing the breakdown and synthesis of phospholipids . These interactions can affect metabolic flux and alter the levels of metabolites involved in lipid metabolism . The compound’s integration into cellular membranes also impacts the overall lipid composition and dynamics within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be incorporated into lipoproteins and transported via the bloodstream to various tissues . Once inside cells, this compound is distributed to different cellular compartments, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus . Its localization within these compartments can influence its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It is primarily localized to cellular membranes, where it integrates into the lipid bilayer and influences membrane properties . Additionally, this compound can be targeted to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, through post-translational modifications and targeting signals . These localization patterns are crucial for its role in modulating membrane dynamics and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihexadecyl phosphate can be synthesized through the esterification of hexadecanol with phosphoric acid. The reaction typically involves heating hexadecanol and phosphoric acid under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
In industrial settings, dihexadecyl phosphate is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Dihexadecyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, dihexadecyl phosphate can hydrolyze to produce hexadecanol and phosphoric acid.
Oxidation: It can be oxidized to form higher oxidation state phosphates.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: Hexadecanol and phosphoric acid.
Oxidation: Higher oxidation state phosphates.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Dihexadecyl phosphate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Mono-N-Dodecyl phosphate
- N-Dodecylphosphonic acid
- Phosphocholine chloride calcium salt tetrahydrate
- L-α-Phosphatidylcholine
Uniqueness
Dihexadecyl phosphate is unique due to its ability to form stable bilayer structures and its negative charge, which imparts specific properties to the membranes and vesicles it forms. This makes it particularly useful in drug delivery systems and as an emulsifying agent in various applications .
Properties
IUPAC Name |
dihexadecyl hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H67O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPXCFINMKSQPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H67O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
17026-47-0 (potassium salt), 26527-54-8 (aluminum dicetyl phosphate salt/solvate) | |
Record name | Dicetyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002197639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7062243 | |
Record name | 1-Hexadecanol, hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2197-63-9 | |
Record name | Dicetyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2197-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dicetyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002197639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dicetyl phosphate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12429 | |
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Record name | 1-Hexadecanol, 1,1'-(hydrogen phosphate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexadecanol, hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihexadecyl hydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.904 | |
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Record name | DIHEXADECYL PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V6E5WN99N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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A: Dicetyl phosphate primarily interacts with biological systems by incorporating itself into lipid bilayers, influencing their charge and fluidity. For example, incorporating dicetyl phosphate into liposomes composed of dimyristoyl phosphatidylcholine and cholesterol enables the binding of diphtheria toxin to the liposome. [] This interaction is believed to be mediated through the phosphate group of dicetyl phosphate.
ANone: * Molecular Formula: C32H67O4P* Molecular Weight: 546.86 g/mol* Spectroscopic data: While the provided articles do not include specific spectroscopic data, dicetyl phosphate can be characterized by techniques like nuclear magnetic resonance (NMR) spectroscopy and Fourier transform infrared (FTIR) spectroscopy.
A: Dicetyl phosphate is often used in combination with other lipids like phosphatidylcholine and cholesterol to form stable liposomes and niosomes. [, , , , ] The compatibility and stability of these formulations can vary depending on factors like:
- Lipid composition: The ratio of dicetyl phosphate to other lipids influences vesicle properties like charge density and fluidity. [, ]
- pH: The presence of dicetyl phosphate can impact the surface charge of vesicles, and this effect can be influenced by pH. [, ]
- Temperature: The phase transition temperature of lipid bilayers can be altered by the presence of dicetyl phosphate, affecting vesicle stability at different temperatures. [, ]
ANone: The provided research articles do not directly address catalytic properties of dicetyl phosphate. Its primary applications appear to be related to its ability to modify the physicochemical properties of lipid bilayers, particularly in the context of drug delivery systems.
ANone: While the provided research primarily focuses on experimental investigations, computational chemistry techniques could be used to explore the interactions of dicetyl phosphate with lipid bilayers and other molecules. These techniques could provide valuable insights into:
- Molecular dynamics simulations: Simulating the behavior of dicetyl phosphate within a lipid bilayer to understand its influence on membrane properties. []
- Docking studies: Investigating the potential interactions of dicetyl phosphate with proteins or other molecules of interest. []
- QSAR models: Developing quantitative structure-activity relationship models to predict how structural modifications to dicetyl phosphate might affect its properties and behavior. []
- Phosphate group: This moiety is crucial for its interaction with certain targets like diphtheria toxin. []
- Charge: As a negatively charged lipid, dicetyl phosphate contributes to the overall charge of liposomes and can influence their interaction with biological systems. [, ]
- Lipid composition: The choice and ratio of other lipids impact vesicle stability. [, , ] For example, incorporating cholesterol can modulate membrane fluidity and improve vesicle stability. [, ]
- Storage conditions: Temperature, light exposure, and pH can all affect the stability of dicetyl phosphate-containing formulations. [, ]
- Charge modification: The negative charge of dicetyl phosphate can be balanced by incorporating positively charged lipids like stearylamine to enhance stability and control drug release. [, ]
- Chitosan coating: Coating niosomes with chitosan can enhance their mucoadhesive properties, potentially improving their residence time at mucosal surfaces like the nasal cavity for targeted delivery. []
- PEGylation: Conjugating polyethylene glycol (PEG) to dicetyl phosphate-containing liposomes can increase their circulation time in the bloodstream by reducing their clearance by the immune system. []
ANone: The provided research articles do not directly address specific SHE (Safety, Health, and Environment) regulations for dicetyl phosphate. As with any chemical, its use should comply with all relevant local, national, and international regulations.
ANone: The research articles primarily focus on using dicetyl phosphate as a component of drug delivery systems rather than as a therapeutic agent itself. Therefore, detailed information regarding its ADME properties or in vivo activity is limited within these articles.
ANone: The provided research primarily investigates the use of dicetyl phosphate in drug delivery systems, focusing on aspects like:
- In vitro drug release: Studying the release profiles of drugs encapsulated in dicetyl phosphate-containing liposomes and niosomes. [, , , ]
- Cell-based assays: Evaluating the uptake of dicetyl phosphate-containing vesicles by cells in culture. [, ]
- Animal models: Assessing the biodistribution and toxicity of dicetyl phosphate-containing liposomes in animals. [, ]
ANone: The provided research articles primarily focus on the physicochemical properties and applications of dicetyl phosphate in drug delivery systems. These studies do not provide sufficient information to address these specific questions.
ANone: Research on dicetyl phosphate bridges several disciplines, including:
- Material science: Understanding its self-assembly properties in lipid bilayers. [, ]
- Biochemistry: Investigating its interactions with proteins and other biomolecules. []
- Pharmaceutics: Developing and optimizing drug delivery systems like liposomes and niosomes. [, , , ]
- Medicine: Exploring potential therapeutic applications of dicetyl phosphate-containing drug carriers. []
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